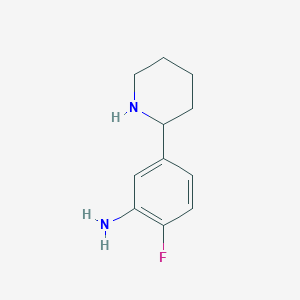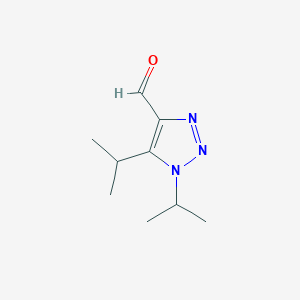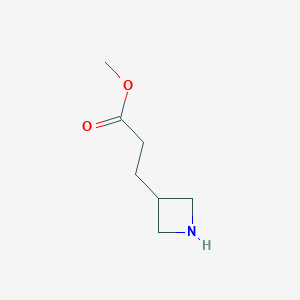![molecular formula C7H12N4O B13318736 {7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13318736.png)
{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: Two efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines. These reactions involve the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods:: While specific industrial production methods for this compound are not widely documented, research efforts have focused on designing novel CDK2 inhibitors based on the pyrazolo-triazolo-pyrimidine scaffold . Further industrial-scale synthesis and optimization would be necessary for large-scale production.
Chemical Reactions Analysis
Reactions:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions is limited.
Common Reagents and Conditions:: Common reagents used in the synthesis of related compounds include 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. Reaction conditions may involve mild heating or reflux.
Major Products:: The major products formed from these reactions include 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines.
Scientific Research Applications
Chemistry:: This compound serves as a valuable scaffold for designing novel CDK2 inhibitors. Researchers have explored its potential anticancer properties, targeting tumor cells selectively .
Biology and Medicine:: Further investigations are needed to explore its biological applications, such as potential interactions with cellular pathways and molecular targets.
Industry::
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely involves interactions with cellular proteins and signaling pathways.
Comparison with Similar Compounds
Uniqueness:: The pyrazolo-triazolo-pyrimidine scaffold provides a unique structural motif, making this compound distinct from other related molecules.
Similar Compounds:: Other related compounds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. the specific comparison and uniqueness of “{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol” require further exploration.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
(7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C7H12N4O/c1-5-2-3-8-7-9-6(4-12)10-11(5)7/h5,12H,2-4H2,1H3,(H,8,9,10) |
InChI Key |
KIHYUUPFVIPSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC(=NN12)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


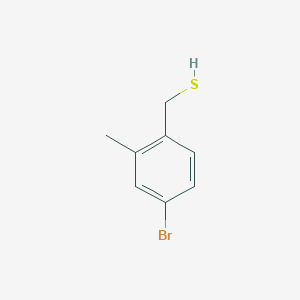
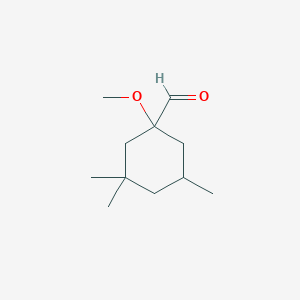
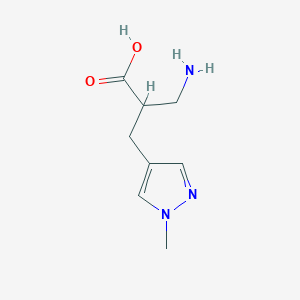
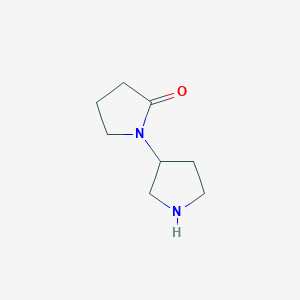
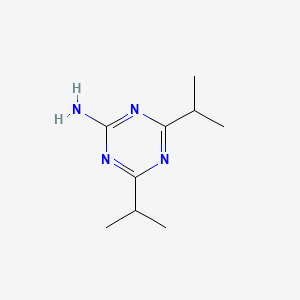
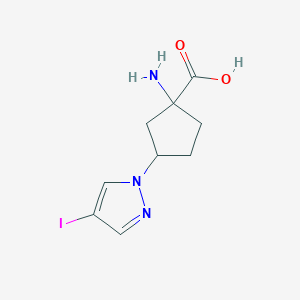
![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)



![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)
